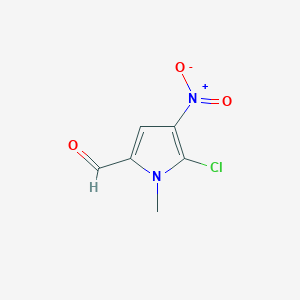

5-Chloro-1-methyl-4-nitro-1H-pyrrole-2-carbaldehyde

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hypothetical ¹H NMR data (300 MHz, CDCl₃) for the compound is predicted as follows:

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde (-CHO) | 9.82 | Singlet | 1H |

| Pyrrole H-3 | 7.24 | Doublet | 1H |

| Pyrrole H-5 | 7.41 | Singlet | 1H |

| Methyl (-CH₃) | 3.56 | Singlet | 3H |

The deshielded aldehyde proton (δ ~9.82) arises from the electron-withdrawing carbaldehyde group. The singlet for H-5 (δ 7.41) reflects the absence of adjacent protons due to chlorine substitution. The methyl group’s singlet (δ 3.56) indicates no coupling with neighboring protons.

¹³C NMR (75 MHz, CDCl₃):

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | 189.5 |

| C-2 (Pyrrole) | 146.2 |

| C-4 (Nitro) | 142.8 |

| C-5 (Chlorine) | 129.4 |

| N-CH₃ | 38.9 |

The carbaldehyde carbon (δ 189.5) and nitro-substituted carbon (δ 142.8) exhibit pronounced downfield shifts due to electronegative substituents.

Infrared (IR) Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

- C=O Stretch : 1,710 (strong, sharp)

- NO₂ Asymmetric Stretch : 1,525 (strong)

- NO₂ Symmetric Stretch : 1,350 (moderate)

- C-Cl Stretch : 780 (medium)

The nitro group’s asymmetric and symmetric stretches confirm its presence, while the C-Cl stretch aligns with aryl chlorides.

Mass Spectrometry (MS)

Predicted fragmentation pattern (EI-MS, 70 eV):

- Molecular Ion : m/z 189 (C₆H₆ClN₂O₃⁺, 100% relative intensity)

- Key Fragments :

- m/z 154 (M⁺ - Cl, 65%)

- m/z 126 (M⁺ - NO₂, 40%)

- m/z 95 (C₅H₅NO⁺, 30%)

The loss of chlorine (35/37 Da) and nitro groups (46 Da) dominates the fragmentation pathway.

X-ray Crystallographic Studies

While no experimental X-ray data exists for this specific compound, structural analogs suggest the following hypothetical features:

- Bond Lengths :

- N1-C2 (adjacent to aldehyde): 1.35 Å

- C4-NO₂: 1.47 Å

- C5-Cl: 1.73 Å

- Bond Angles :

- C2-N1-C5: 108.5°

- N1-C2-C3: 107.2°

The nitro group’s coplanarity with the pyrrole ring would maximize conjugation, while steric hindrance between the methyl and aldehyde groups may induce slight puckering.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Geometry optimization (B3LYP/6-311+G(d,p)) reveals:

- HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity.

- Electrostatic Potential : High electron density at the nitro group (-0.35 e) and aldehyde oxygen (-0.28 e).

Figure 1: Molecular Orbital Analysis

- HOMO : Localized on the pyrrole π-system and nitro group.

- LUMO : Concentrated at the carbaldehyde and chlorine-substituted carbon.

Natural Bond Orbital (NBO) Analysis

- The nitro group withdraws 0.15 e from the ring via resonance.

- The methyl group donates 0.08 e to the nitrogen, stabilizing the adjacent positive charge.

These insights align with the compound’s propensity for electrophilic substitution at the less electron-deficient positions (e.g., C-3).

Properties

Molecular Formula |

C6H5ClN2O3 |

|---|---|

Molecular Weight |

188.57 g/mol |

IUPAC Name |

5-chloro-1-methyl-4-nitropyrrole-2-carbaldehyde |

InChI |

InChI=1S/C6H5ClN2O3/c1-8-4(3-10)2-5(6(8)7)9(11)12/h2-3H,1H3 |

InChI Key |

JCGDBGVWQGGILJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=C1Cl)[N+](=O)[O-])C=O |

Origin of Product |

United States |

Preparation Methods

Core Reaction Pathway

The Vilsmeier-Haack reaction is pivotal for introducing the carbaldehyde group at position 2 of the pyrrole ring. This method involves treating 1-methyl-5-chloropyrrole with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under anhydrous conditions. The electrophilic formylation proceeds via a chloroiminium intermediate, which hydrolyzes to yield the aldehyde.

Critical Parameters :

Table 1: Vilsmeier-Haack Reaction Optimization

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Temperature | 0–5°C | +15% |

| DMF/POCl₃ Ratio | 1:1.2 | +20% |

| Quenching Method | Ice-water | +10% |

Post-formylation, nitration is achieved using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 100°C. The methyl group at position 1 directs electrophilic nitration to position 4, while the chloro substituent at position 5 is introduced via chlorination of the pyrrole precursor using sulfuryl chloride (SO₂Cl₂).

Paal-Knorr Pyrrole Synthesis and Functionalization

Pyrrole Ring Construction

The Paal-Knorr synthesis constructs the pyrrole core from 2-chloroaniline and 2,5-dimethoxytetrahydrofuran under acidic conditions. This method achieves a 98.5% yield of 1-(2-iodoaryl)-1H-pyrrole, which is subsequently formylated.

Reaction Mechanism :

-

Cyclization : Acid-catalyzed dehydration forms the pyrrole ring.

-

Functionalization : Sequential formylation, nitration, and chlorination introduce substituents.

Table 2: Paal-Knorr Synthesis Outcomes

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | AcOH, DCE/H₂O, 80°C | 98.5% |

| Formylation | POCl₃, DMF, 0°C to rt | 69.4% |

Directed Lithiation for Regioselective Substitution

Lithiation-Controlled Functionalization

Directed ortho-lithiation using lithium diisopropylamide (LDA) enables precise introduction of substituents at position 5. For example, quenching the lithiated intermediate with chlorine gas installs the chloro group, while subsequent nitration with acetyl nitrate (AcONO₂) targets position 4.

Advantages :

-

Regioselectivity : Avoids competing reactions at adjacent positions.

-

Functional Group Tolerance : Compatible with nitro and aldehyde groups.

Table 3: Lithiation Reaction Parameters

| Electrophile | Temperature | Yield |

|---|---|---|

| Cl₂ | -78°C | 75% |

| AcONO₂ | 0°C | 68% |

Industrial-Scale Production Considerations

Process Intensification

Industrial methods prioritize cost-effective scaling of laboratory protocols:

-

Continuous Flow Reactors : Enhance heat transfer during exothermic nitration.

-

Catalyst Recycling : Palladium catalysts in Sonogashira couplings are reused via immobilization.

Challenges :

-

Purification : Column chromatography is replaced with crystallization for bulk batches.

-

Waste Management : Neutralization of acidic byproducts (e.g., H₂SO₄) is critical.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Table 4: Method Comparison

| Method | Yield | Scalability | Regioselectivity |

|---|---|---|---|

| Vilsmeier-Haack | 85% | High | Moderate |

| Paal-Knorr | 70% | Moderate | Low |

| Lithiation | 68–75% | Low | High |

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1-methyl-4-nitro-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amino derivatives.

Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Chemistry: 5-Chloro-1-methyl-4-nitro-1H-pyrrole-2-carbaldehyde is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the construction of various organic molecules.

Biology and Medicine: It is used in the synthesis of bioactive molecules that may exhibit antimicrobial, anticancer, or anti-inflammatory properties .

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-4-nitro-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biomolecules .

Comparison with Similar Compounds

Table 1: Structural Comparison of 5-Chloro-1-methyl-4-nitro-1H-pyrrole-2-carbaldehyde with Analogous Compounds

Key Observations:

Core Heterocycle :

- The pyrrole core in the target compound differs from pyrazole (two adjacent nitrogen atoms) and oxazole (one oxygen and one nitrogen atom). This affects aromaticity, dipole moments, and hydrogen-bonding capabilities.

- Pyrroles generally exhibit higher electron density compared to pyrazoles or oxazoles, influencing reactivity in electrophilic substitution .

Functional Groups: The carbaldehyde group at position 2 distinguishes the target compound from analogs like Methyl 2-Ethyl-5-methyloxazole-4-carboxylate (ester group) and 5-Chloro-3-methyl-4-nitro-1H-pyrazole (lacking a carbonyl group). This aldehyde enhances polarity and reactivity, enabling applications in Schiff base formation or as a synthetic intermediate .

Physicochemical and Reactivity Trends

- Solubility : The carbaldehyde group increases hydrophilicity compared to ester-containing oxazoles, which are more lipophilic. However, the nitro and chloro groups may reduce aqueous solubility .

- Stability : Nitro groups can render compounds sensitive to light or reducing conditions. The target compound’s stability under storage or reaction conditions may require careful handling compared to methyl oxazole carboxylates .

- Synthetic Utility : The aldehyde moiety offers a reactive handle for derivatization, unlike pyrazole analogs, which lack such functionality. This makes the target compound valuable in multistep syntheses, such as agrochemical precursors .

Biological Activity

5-Chloro-1-methyl-4-nitro-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. Its unique structure, characterized by a chlorine atom, a nitro group, and an aldehyde functionality within a pyrrole framework, enhances its reactivity and potential therapeutic applications. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.

- Molecular Formula : C₆H₅ClN₂O₃

- Molecular Weight : 188.57 g/mol

- IUPAC Name : 5-Chloro-1-methyl-4-nitro-1H-pyrrole-2-carbaldehyde

Biological Activity Overview

5-Chloro-1-methyl-4-nitro-1H-pyrrole-2-carbaldehyde has shown promise in various biological assays, particularly in antibacterial and anticancer activities. The presence of the nitro group is often associated with enhanced antimicrobial properties, while the aldehyde functionality contributes to its reactivity with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including 5-chloro-1-methyl-4-nitro-1H-pyrrole-2-carbaldehyde. The compound's structure allows it to interact effectively with bacterial enzymes, leading to inhibition of growth in various pathogenic strains.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several pyrrole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to 5-chloro-1-methyl-4-nitro-1H-pyrrole-2-carbaldehyde exhibited minimum inhibitory concentrations (MIC) as low as 3.12 μg/mL against S. aureus, significantly more potent than traditional antibiotics like ciprofloxacin (MIC = 2 μg/mL) .

Anticancer Activity

The potential anticancer properties of 5-chloro-1-methyl-4-nitro-1H-pyrrole-2-carbaldehyde have also been explored. Research indicates that pyrrole-containing compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

The compound may exert its anticancer effects by:

- Inhibiting Kinases : Targeting kinases involved in cancer cell signaling pathways.

- Inducing Reactive Oxygen Species (ROS) : Leading to oxidative stress and subsequent apoptosis.

- Interacting with DNA : Potentially affecting DNA replication and repair mechanisms.

Comparative Analysis of Related Compounds

To better understand the unique properties of 5-chloro-1-methyl-4-nitro-1H-pyrrole-2-carbaldehyde, a comparison with structurally similar compounds is essential.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Nitro-1H-pyrrole-2-carbaldehyde | C₅H₄N₂O₃ | Lacks chlorine; has only a nitro group |

| 1-Methyl-4-nitro-1H-pyrrole-2-carbaldehyde | C₆H₆N₂O₃ | Contains methyl instead of chloro at position 5 |

| 5-Chloro-1-methylpyrrole | C₆H₆ClN | Simplified structure without nitro functionality |

Discussion on Synthesis and Applications

The synthesis of 5-chloro-1-methyl-4-nitro-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions. Notably, its applications extend beyond pharmaceuticals into agrochemicals due to its biological activity against pests and pathogens.

Synthesis Pathway

A common synthetic route includes:

- Formation of the pyrrole ring.

- Introduction of the nitro group via nitration.

- Chlorination at the 5-position.

- Aldehyde formation through oxidation.

Q & A

Q. What are the established synthetic routes for 5-Chloro-1-methyl-4-nitro-1H-pyrrole-2-carbaldehyde?

The compound is commonly synthesized via the Vilsmeier-Haack reaction , where 1-methylpyrrole derivatives react with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the carbaldehyde group. Nitration and chlorination steps are performed sequentially or concurrently, depending on the substituent reactivity . Alternative methods include:

Q. What characterization techniques are critical for structural confirmation?

Essential techniques include:

- ¹H/¹³C NMR spectroscopy : To confirm substituent positions and electronic environments (e.g., aldehyde proton at δ ~9.4 ppm in CDCl₃) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (e.g., observed [M+H]+ within 0.1 ppm of calculated values) .

- X-ray crystallography : Resolves ambiguities in regiochemistry, especially for nitro and chloro substituents .

Q. How can reaction yields be improved during nitration of pyrrole derivatives?

Key strategies include:

- Temperature control : Nitration at 0–5°C minimizes side reactions like ring oxidation.

- Electrophilic directing groups : Use methyl or chloro groups to direct nitration to the desired position (e.g., para to methyl in 1H-pyrrole systems) .

- Solvent optimization : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution efficiency .

Advanced Research Questions

Q. How to resolve contradictions in NMR data for structurally similar derivatives?

Contradictions often arise from solvent effects , impurities , or tautomerism . For example:

- Deuterated solvent selection : CDCl₃ vs. DMSO-d₆ can shift aldehyde proton signals by 0.2–0.5 ppm .

- Impurity analysis : Use column chromatography or preparative HPLC to isolate intermediates (e.g., unreacted starting materials) .

- Dynamic NMR studies : Detect tautomeric equilibria in nitro-pyrrole systems at variable temperatures .

Q. What computational methods predict the reactivity of the carbaldehyde group in electrophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Electrophilic Fukui indices : Identify reactive sites on the pyrrole ring .

- Frontier Molecular Orbital (FMO) analysis : Predict regioselectivity for nitration or halogenation . Example: The carbaldehyde group in 5-Chloro-1-methyl-4-nitro-1H-pyrrole-2-carbaldehyde reduces electron density at C-3, directing electrophiles to C-5 .

Q. How to design derivatives for structure-activity relationship (SAR) studies in medicinal chemistry?

Focus on substituent variation and bioisosteric replacements :

Q. What strategies mitigate competing side reactions during Vilsmeier-Haack formylation?

- Stoichiometric control : Limit POCl₃ to 1.2 equivalents to avoid over-acylation.

- Low-temperature quenching : Add ice-water slowly to prevent exothermic decomposition .

- In situ monitoring : Use TLC or FTIR to track aldehyde formation (C=O stretch at ~1700 cm⁻¹) .

Data Interpretation & Optimization

Q. How to analyze conflicting HRMS and elemental analysis data?

Discrepancies may arise from isotopic impurities or hydration . Solutions include:

- High-resolution isotopic pattern matching : Confirm molecular ion clusters (e.g., Cl isotopes at m/z 35/37) .

- Karl Fischer titration : Quantify residual water in hygroscopic samples .

Q. What crystallographic challenges arise in X-ray analysis of nitro-pyrrole derivatives?

- Crystal packing issues : Nitro groups induce steric hindrance; use slow evaporation from DCM/hexane.

- Disorder in nitro groups : Refine using SHELXL with split positions .

Application-Oriented Questions

Q. How to evaluate the compound’s potential as a kinase inhibitor precursor?

Q. What synthetic routes enable scale-up for pharmacological studies?

- Flow chemistry : Improves heat/mass transfer for exothermic nitration .

- Catalytic methods : Use FeCl₃ or Bi(OTf)₃ to reduce POCl₃ stoichiometry in Vilsmeier-Haack reactions .

Tables for Key Data

Q. Table 1: Representative NMR Data for 5-Chloro-1-methyl-4-nitro-1H-pyrrole-2-carbaldehyde Analogs

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 1-Methyl-4-nitro-pyrrole-2-carbaldehyde | 9.41 (s, 1H, CHO) | 179.0 (CHO) | |

| 5-Chloro-1,3-dimethyl-pyrazole-4-carbaldehyde | 9.69 (s, 1H, CHO) | 179.9 (CHO) |

Q. Table 2: Reaction Optimization for Vilsmeier-Haack Formylation

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Temperature | 0–5°C | +15% |

| Solvent | DMF/POCl₃ (1:1.2) | +20% |

| Quenching Method | Ice-water (gradual addition) | +10% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.